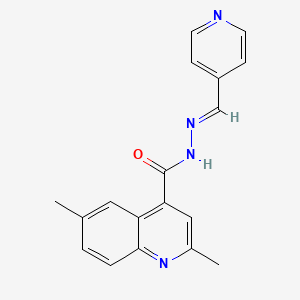
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide
描述
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as DMQX, is a chemical compound that has been widely used in scientific research due to its unique properties. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system.
作用机制
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide is a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and prevents the binding of glutamate, the endogenous ligand of the receptor. By blocking the activity of ionotropic glutamate receptors, 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide reduces the excitability of neurons and alters synaptic transmission and plasticity.
Biochemical and Physiological Effects:
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to have a number of biochemical and physiological effects. In animal models, 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to reduce seizure activity, decrease locomotor activity, and impair learning and memory. 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to reduce the release of dopamine in the nucleus accumbens, suggesting that it may have potential as a treatment for addiction.
实验室实验的优点和局限性
One advantage of 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide is that it is a potent and selective antagonist of the ionotropic glutamate receptor. This makes it a useful tool for studying the role of the receptor in the central nervous system. However, 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has some limitations. It is not selective for a specific subtype of ionotropic glutamate receptor, and it can also block other receptors, such as the nicotinic acetylcholine receptor. Additionally, 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has a relatively short half-life, which can make it difficult to use in long-term experiments.
未来方向
There are a number of future directions for research on 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide. One area of interest is the potential use of 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide as a treatment for addiction. Another area of interest is the role of ionotropic glutamate receptors in neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, researchers may investigate the development of more selective antagonists of ionotropic glutamate receptors, which could be useful tools for studying the role of specific receptor subtypes in the central nervous system.
Conclusion:
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide is a potent antagonist of the ionotropic glutamate receptor that has been widely used in scientific research. Its unique properties make it a useful tool for studying the role of ionotropic glutamate receptors in the central nervous system. While 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has some limitations, it has potential for use in a variety of research applications. Future research on 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide may lead to new insights into the role of ionotropic glutamate receptors in neurological disorders and the development of more selective antagonists of these receptors.
合成方法
The synthesis of 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2,6-dimethyl-4-quinolinecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde. The reaction is carried out under reflux in ethanol and yields 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide as a yellow solid. The purity of 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide can be increased by recrystallization from ethanol.
科学研究应用
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in the central nervous system. Ionotropic glutamate receptors are involved in synaptic transmission, synaptic plasticity, and neuronal excitability. 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been used to block the activity of ionotropic glutamate receptors in animal models, allowing researchers to study the effects of receptor blockade on behavior, cognition, and neurophysiology.
属性
IUPAC Name |
2,6-dimethyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-12-3-4-17-15(9-12)16(10-13(2)21-17)18(23)22-20-11-14-5-7-19-8-6-14/h3-11H,1-2H3,(H,22,23)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGYWRTYMQHFSY-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NN=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-dimethyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



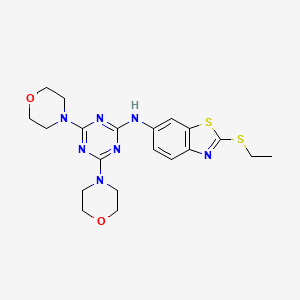
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5113087.png)
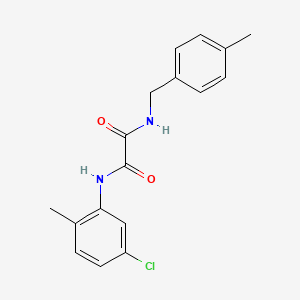
![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5113117.png)
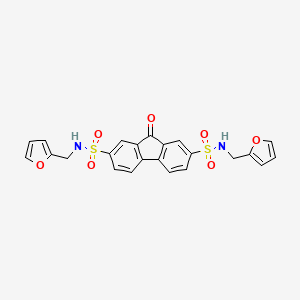
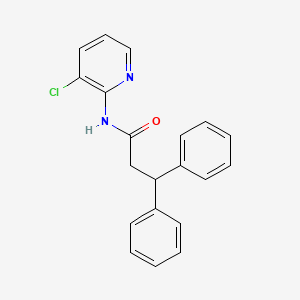
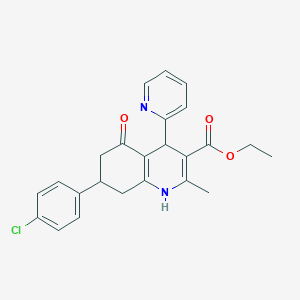
![3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5113142.png)
![N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B5113148.png)
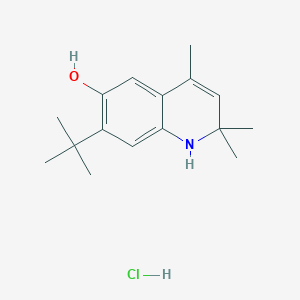
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-ethyl-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5113181.png)

![N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5113191.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)